1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the reaction of 4-bromopyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Synthetic Route:
Starting Materials: 4-bromopyridine, hydrazine hydrate.
Reaction Conditions: Cyclization under acidic conditions.
Industrial Production: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Corresponding reduced derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic ring system and are known for their medicinal properties.
Uniqueness:
- The presence of both pyridine and pyrazole rings in this compound provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridines
- Imidazo[1,2-a]pyridines
Properties
IUPAC Name |
2-pyridin-4-yl-1H-pyrazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c12-8-3-6-11(10-8)7-1-4-9-5-2-7;/h1-6H,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVXPIKAFQIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.